
5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a methylsulfonyl group and a m-tolyl group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of m-tolylhydrazine with methylsulfonyl chloride in the presence of a base can lead to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the safe and cost-effective production of the compound.
化学反応の分析
Types of Reactions
5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these targets, leading to the desired therapeutic or biological outcome.
類似化合物との比較
Similar Compounds
- 4-(Methylsulfonyl)-5-(p-tolyl)-1,2,3-thiadiazole
- 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
- 5-(Ethylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole
Uniqueness
5-(Methylsulfonyl)-4-(m-tolyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H10N2O2S2 |
|---|---|
分子量 |
254.3 g/mol |
IUPAC名 |
4-(3-methylphenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-4-3-5-8(6-7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3 |
InChIキー |
IKYFMTZRUZTGEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SN=N2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


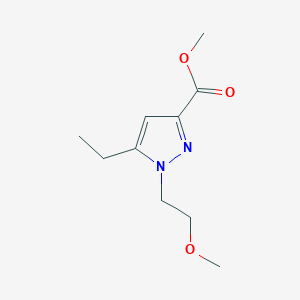
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)


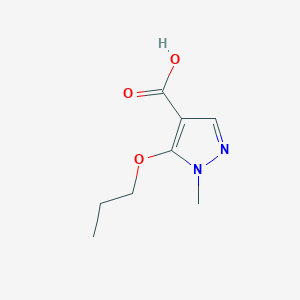

![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)
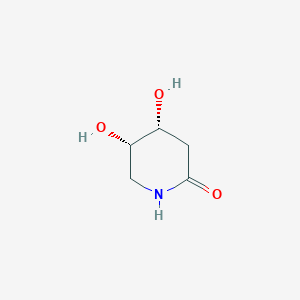
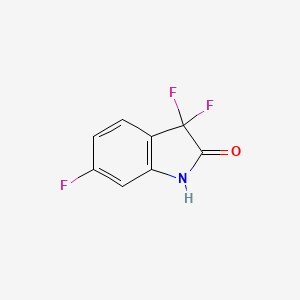
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)
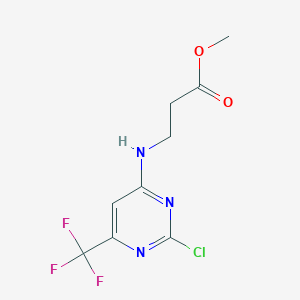
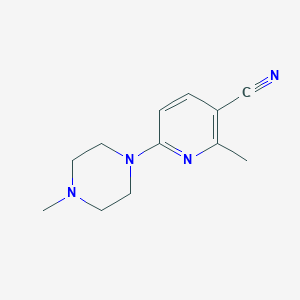
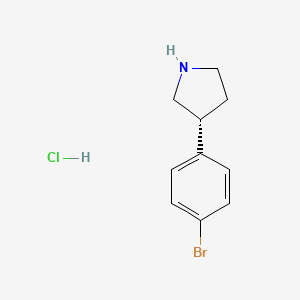
![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)
